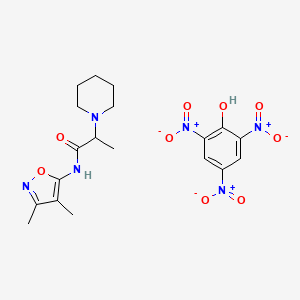
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate typically involves multiple steps, starting with the formation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the addition of the picrate group, which is often achieved through a reaction with picric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.
相似化合物的比较
Similar Compounds
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-methoxybenzamide
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-nitrobenzamide
Uniqueness
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
96766-18-6 |
|---|---|
分子式 |
C19H24N6O9 |
分子量 |
480.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H21N3O2.C6H3N3O7/c1-9-10(2)15-18-13(9)14-12(17)11(3)16-7-5-4-6-8-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,4-8H2,1-3H3,(H,14,17);1-2,10H |
InChI 键 |
NNZOVTQLIKEZIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(ON=C1C)NC(=O)C(C)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


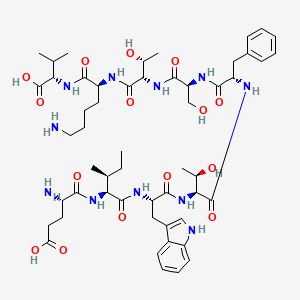
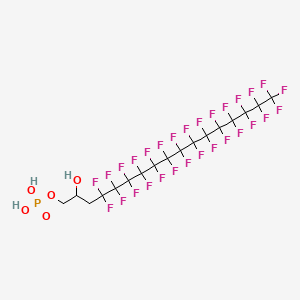
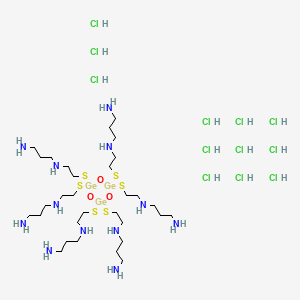
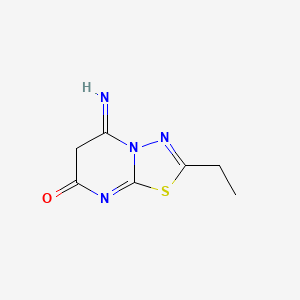
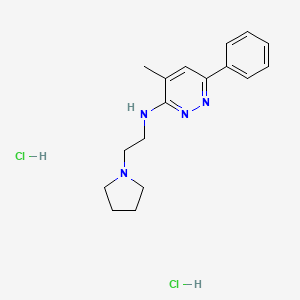
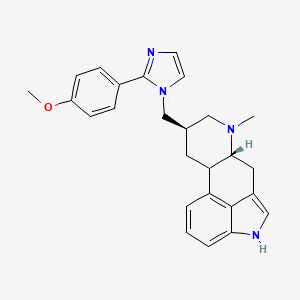
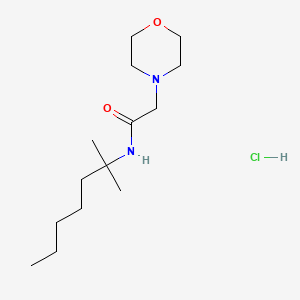
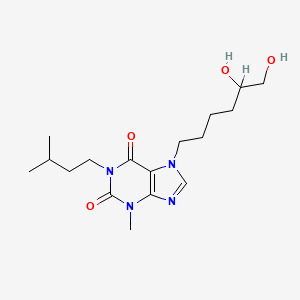

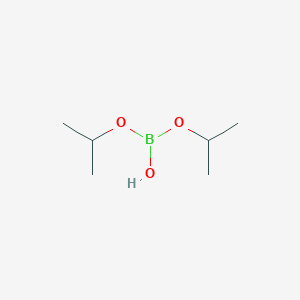
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
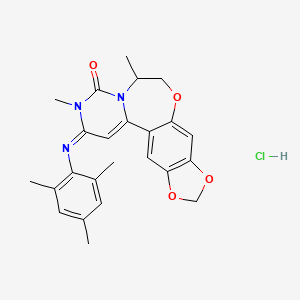
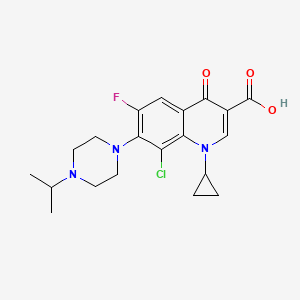
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
